2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid
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Overview
Description
2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid is a compound that belongs to the class of heterocyclic compounds known as oxazoles. These compounds are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of a bromomethyl group and an acrylic acid moiety in the structure of this compound makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under radical conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the acrylic acid moiety can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzo[d]oxazole derivatives.
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of saturated benzo[d]oxazole derivatives.
Scientific Research Applications
2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. The acrylic acid moiety can participate in Michael addition reactions, targeting nucleophilic sites in proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzo[d]oxazole: Lacks the acrylic acid moiety, making it less versatile in certain synthetic applications.
2-(Bromomethyl)acrylic Acid: Lacks the benzo[d]oxazole ring, limiting its use in heterocyclic chemistry.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid is unique due to the presence of both the bromomethyl group and the acrylic acid moiety, which allows for a wide range of chemical reactions and applications in various fields .
Properties
Molecular Formula |
C11H8BrNO3 |
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Molecular Weight |
282.09 g/mol |
IUPAC Name |
(E)-3-[2-(bromomethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H8BrNO3/c12-6-10-13-8-3-1-7(2-4-11(14)15)5-9(8)16-10/h1-5H,6H2,(H,14,15)/b4-2+ |
InChI Key |
VERBDUGLOFZDCW-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)CBr |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)CBr |
Origin of Product |
United States |
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